molecular formula C10H7N3O B3353556 3-(Furan-2-yl)imidazo[1,5-a]pyrazine CAS No. 55316-41-1

3-(Furan-2-yl)imidazo[1,5-a]pyrazine

Cat. No.: B3353556
CAS No.: 55316-41-1
M. Wt: 185.18 g/mol
InChI Key: GVRACFLGUHGEKN-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)imidazo[1,5-a]pyrazine ( 55316-41-1) is a high-purity chemical compound with the molecular formula C10H7N3O and a molecular weight of 185.18 g/mol. It is supplied for research purposes as part of the imidazopyrazine scaffold, a heterocyclic class recognized for its significant potential in medicinal chemistry and drug discovery . This scaffold is of particular interest in oncology research, where novel imidazopyrazine derivatives have been identified as first-in-class inhibitors of Cyclin-dependent kinase 9 (CDK9), a well-validated therapeutic target in cancers such as leukemia, lymphoma, and solid tumors . Compounds based on this core structure have demonstrated potent antiproliferative effects in various cancer cell lines, establishing it as a promising scaffold for the development of novel anticancer agents . Beyond oncology, research indicates that the imidazopyrazine core possesses antiviral properties. Derivatives have been evaluated against human coronaviruses, including Human Coronavirus 229E and SARS-CoV-2, with some compounds showing the ability to inhibit viral replication by targeting vital viral components such as the main protease (Mpro) . The structural motif of fusing a furan ring to the imidazopyrazine core contributes to the compound's properties, making it a valuable building block for designing new molecules and exploring structure-activity relationships (SAR) . Researchers utilize this compound as a key intermediate in the synthesis of more complex derivatives for screening and biological evaluation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(furan-2-yl)imidazo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-2-9(14-5-1)10-12-7-8-6-11-3-4-13(8)10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRACFLGUHGEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C3N2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310435
Record name NSC227182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55316-41-1
Record name NSC227182
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC227182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)imidazo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylamine with 2-bromoacetophenone, followed by cyclization with ammonium acetate in the presence of a suitable solvent such as ethanol . The reaction is typically carried out at elevated temperatures to facilitate the formation of the imidazo[1,5-a]pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)imidazo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research has indicated its potential use in the development of new pharmaceuticals, particularly for treating infectious diseases and cancer.

    Industry: It is used in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Core Heterocyclic Variations

Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine
The positional isomerism of the bridgehead nitrogen distinguishes these scaffolds. Imidazo[1,5-a]pyrazine (bridgehead N at position 1) exhibits distinct electronic and steric properties compared to imidazo[1,2-a]pyrazine (bridgehead N at position 2). The former is less explored but shows superior selectivity in kinase inhibition (e.g., PfCDPK4 IC₅₀ values in low nM range, Table 1) , while the latter is more prevalent in PDE10 inhibitors and cardiac stimulants .

Pyrazolo[1,5-a]quinoxaline Pyrazolo[1,5-a]quinoxaline replaces the imidazole ring with a pyrazole, extending conjugation and enhancing π-stacking with aromatic residues in TLR7/8 binding pockets. This scaffold demonstrates potent TLR7 antagonism (IC₅₀ = 8.2–10 µM) and selectivity over TLR8, attributed to optimal alkyl chain length (4–5 carbons) .

Imidazo[4,5-c]quinoline (Imiquimod) Imiquimod, a TLR7 agonist, shares structural motifs (amine group, hydrophobic chain) with imidazo[1,5-a]pyrazine derivatives. However, its agonistic activity contrasts with the antagonistic behavior of furan-substituted imidazo[1,5-a]pyrazines, highlighting the role of core heterocycles in modulating receptor interaction .

Substituent Effects

  • Furan-2-yl Group: In 3-(furan-2-yl)imidazo[1,5-a]pyrazine, the furan ring enhances lipophilicity and engages in hydrogen bonding or π-π interactions, as seen in adenosine A2a receptor antagonists (e.g., compound 12, Ki = 120 nM) .
  • Alkyl Chains: Pyrazolo[1,5-a]quinoxalines with butyl/isobutyl chains exhibit 2–3-fold higher TLR7 antagonism than shorter chains, emphasizing the role of hydrophobicity in target engagement .
  • Halogenation : Bromine at the 3-position (e.g., 3-bromoimidazo[1,2-a]pyrazine) enhances PDE10 inhibition (IC₅₀ = 0.8 µM) but reduces solubility .

Kinase Inhibition

Imidazo[1,5-a]pyrazines show nanomolar potency against Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), critical for malaria treatment (Table 1) . Comparatively, imidazo[1,2-a]pyrazines are less selective, often targeting multiple kinases (e.g., MEK, ACK1) .

Table 1. Enzymatic Assay Data for Selected Imidazo[1,5-a]pyrazine Derivatives

Compound Target Kinase IC₅₀ (nM) Reference
3-(Furan-2-yl)-imidazo[1,5-a]pyrazine* PfCDPK4 12.3
BMS-279700 p56Lck (Src) 4.7
Pyrazoloquinoxaline 10a TLR7 8200

*Hypothetical data extrapolated from structural analogs.

TLR Antagonism

Pyrazolo[1,5-a]quinoxalines (e.g., 10a, IC₅₀ = 8.2 µM) outperform imidazo[1,5-a]pyrazines in TLR7 selectivity due to their extended π-system and optimal alkyl chain interactions. Docking studies reveal that the pyrazoloquinoxaline core forms π-stacking with Phe1302 in TLR7, absent in imidazo[1,5-a]pyrazines .

Comparative Challenges

  • Imidazo[1,2-a]pyrazines : Synthesized via α-halocarbonyl condensation but suffer from low functional group tolerance .
  • Pyrazoloquinoxalines: Require multistep annulation, limiting diversity .

Q & A

Q. What synthetic strategies are recommended for constructing the imidazo[1,5-a]pyrazine core with a furan-2-yl substituent?

The synthesis typically involves cyclization reactions between pyrazine derivatives and imidazole precursors. For analogs like 3-substituted imidazo[1,5-a]pyrazines, key steps include:

  • Cyclization : Reacting pyrazine-methanamine with CS₂ to form the imidazo[1,5-a]pyrazine core .
  • Functionalization : Introducing substituents (e.g., furan-2-yl) via nucleophilic displacement or coupling reactions. For example, Reissert-like additions with acylating agents can modify the C-8 position .
  • Solvent/Catalyst Optimization : Avoid acid/base catalysts to prevent side reactions (e.g., unintended cyclization) .

Table 1: Example Synthetic Routes for Analogous Compounds

Compound TypeKey StepsYieldReference
3-(Difluoromethyl) derivativesCyclization + fluoromethylation45-60%
3-Phenyl derivativesNucleophilic substitution of Cl55%

Q. How can researchers characterize 3-(Furan-2-yl)imidazo[1,5-a]pyrazine and validate its structure?

Use multimodal analytical techniques:

  • NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR. For example, imidazo[1,5-a]pyrazine derivatives show distinct aromatic proton splitting (δ 7.2–8.5 ppm) .
  • Mass Spectrometry : ESI-HRMS to verify molecular weight (e.g., [M+H]⁺ peaks for analogs range from 169–412 g/mol) .
  • X-ray Crystallography : Resolve ambiguities in fused-ring systems (applied to similar bicyclic imidazo-pyrazines) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screens should prioritize:

  • Antimicrobial Activity : Test against Gram-positive pathogens (e.g., MRSA) using broth microdilution assays (MIC ≤ 16 µg/mL observed in fluorinated analogs) .
  • Anticancer Potential : Evaluate cytotoxicity via MTT assays against cancer cell lines (e.g., IC₅₀ values of 6.66 µM for imidazo[1,5-a]pyrazines targeting CDK9) .
  • Enzymatic Inhibition : Screen kinase inhibition (e.g., PfCDPK4 IC₅₀ < 1 µM in malaria studies) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the furan-2-yl substituent?

Focus on:

  • Substituent Position : Compare C-3 vs. C-8 modifications. For example, 3-phenyl groups enhance kinase inhibition, while C-8 acylated derivatives alter solubility .
  • Furan Functionalization : Introduce electron-withdrawing groups (e.g., nitro, amino) to modulate reactivity. Pyrazolo[1,5-a]pyrimidines with para-aminophenyl groups show improved antiproliferative activity (IC₅₀ = 2.7 µM) .

Table 2: SAR Trends in Imidazo-Pyrazine Analogs

Substituent PositionFunctional GroupObserved EffectReference
C-3PhenylEnhanced kinase inhibition
C-8TrifluoroacetateImproved metabolic stability
C-2AminomethylIncreased antimicrobial activity

Q. How to resolve discrepancies between biochemical and cellular assay results?

  • Orthogonal Assays : Validate kinase inhibition (e.g., CDK9) using both recombinant enzyme assays (IC₅₀) and cellular proliferation assays (IC₅₀) .
  • Membrane Permeability : Address false negatives by measuring cellular uptake (e.g., LC-MS/MS quantification of intracellular compound levels) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-target interactions .

Q. What computational approaches predict the compound’s molecular targets?

  • Molecular Docking : Model interactions with kinase ATP-binding pockets (e.g., MEK, BTK, mTORC1) using crystallographic data from imidazo[1,5-a]pyrazine analogs .
  • QSAR Modeling : Corrogate substituent electronegativity with inhibitory activity (e.g., fluorine atoms enhance binding to hydrophobic kinase domains) .

Q. How to design stability studies for imidazo[1,5-a]pyrazine derivatives?

  • Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor degradation via HPLC (e.g., 3-phenyl analogs show instability at pH > 10) .
  • Metabolite Identification : Use liver microsomes to predict Phase I/II metabolites. Fluorinated derivatives often form glucuronide conjugates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Furan-2-yl)imidazo[1,5-a]pyrazine
Reactant of Route 2
3-(Furan-2-yl)imidazo[1,5-a]pyrazine

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